molecular formula C18H28N4O2 B11801676 tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11801676
M. Wt: 332.4 g/mol
InChI Key: AIDGGMOGTVXPPN-UHFFFAOYSA-N
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Description

tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a pyridine derivative and a piperazine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
  • tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H28N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 2-(2-piperazin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H28N4O2/c1-18(2,3)24-17(23)22-11-5-7-15(22)14-6-4-8-20-16(14)21-12-9-19-10-13-21/h4,6,8,15,19H,5,7,9-13H2,1-3H3

InChI Key

AIDGGMOGTVXPPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N3CCNCC3

Origin of Product

United States

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